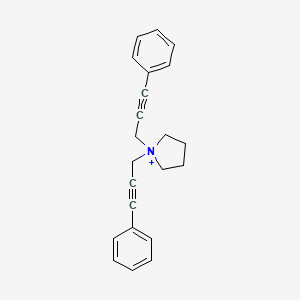

1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium

Beschreibung

1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with two 3-phenylprop-2-yn-1-yl groups

Eigenschaften

Molekularformel |

C22H22N+ |

|---|---|

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

1,1-bis(3-phenylprop-2-ynyl)pyrrolidin-1-ium |

InChI |

InChI=1S/C22H22N/c1-3-11-21(12-4-1)15-9-19-23(17-7-8-18-23)20-10-16-22-13-5-2-6-14-22/h1-6,11-14H,7-8,17-20H2/q+1 |

InChI-Schlüssel |

BSIIBCCVRXMNQU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC[N+](C1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM typically involves the reaction of pyrrolidine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,1-Bis(3-Phenylprop-2-yn-1-yl)pyrrolidinium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um funktionelle Gruppen wie Carbonyle oder Carboxyle einzuführen.

Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können die Alkingruppen in Alkane umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit Palladiumkatalysatoren und Basen wie Natriumhydrid für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise organische Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Temperaturen von Raumtemperatur bis zu Rückflussbedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. So kann Oxidation zu Carbonyl- oder Carboxyl-Derivaten führen, während Reduktion zu vollständig gesättigten Alkanen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen an den benzylischen Positionen einführen, was zu einer Vielzahl von Derivaten führt .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,1-Bis(3-Phenylprop-2-yn-1-yl)pyrrolidinium beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch es eine Antikrebsaktivität zeigt. Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen Derivat und seiner beabsichtigten Anwendung ab.

Wirkmechanismus

The mechanism of action of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PYRROLIDIN-1-IUM involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(3-Phenylprop-2-ynyl)pyrrolidin: Diese Verbindung hat eine ähnliche Struktur, aber mit nur einer 3-Phenylprop-2-yn-1-yl-Gruppe, die an den Pyrrolidinkern gebunden ist.

1-Phenylprop-2-yn-1-yl-acetat: Eine weitere verwandte Verbindung mit einer Acetylgruppe anstelle des Pyrrolidiniumkerns.

Einzigartigkeit

1,1-Bis(3-Phenylprop-2-yn-1-yl)pyrrolidinium ist aufgrund seines dualen Substitutionsschemas einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.